1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol
Description
1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidin-3-ol backbone substituted with a 6-methylpyridin-2-yl group. This structure combines the hydrogen-bonding capability of the hydroxyl group with the electron-rich pyridine ring, making it a versatile scaffold in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-3-2-4-10(11-8)12-6-5-9(13)7-12/h2-4,9,13H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOCBEPIAVAURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with pyrrolidine in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted pyridines .
Scientific Research Applications
1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Fluorine-Substituted Analog: (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
- Structure : Replaces the 6-methyl group on pyridine with fluorine and adds a hydroxymethyl group to pyrrolidine.
- Impact : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to methyl. The hydroxymethyl group may increase polarity, altering solubility .
- Applications : Fluorinated pyridines are common in drug design for improved pharmacokinetics .
Chloro-Pyrimidinyl Analog: (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol
- Structure : Pyridine replaced with a pyrimidine ring (6-chloro substituent).
- Chlorine introduces steric and electronic effects .
- Applications : Pyrimidine derivatives are prevalent in antiviral and anticancer agents .
Modifications on the Pyrrolidine Backbone
Amino-Substituted Analog: 1-(2-Aminoethyl)pyrrolidin-3-ol
- Structure: An aminoethyl group replaces the pyridine moiety.
- Impact: The amino group increases basicity, enhancing water solubility and interaction with acidic biological targets (e.g., enzymes). Boiling point (245°C) and density (1.103 g/cm³) suggest moderate volatility .
- Applications: Amino-functionalized pyrrolidines are used in neurotransmitter analogs .
Chalcone-Fused Analog: 3,4-Bis((E)-4-fluorobenzylidene)-1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione
- Structure : Incorporates a rigid pyrrolidine dione core with chalcone substituents.
- Impact : The dione ring increases planarity, favoring π–π stacking, while chalcone groups confer anti-bacterial and PGR activities .
Heterocycle Replacements
Pyridazine Analog: 1-[6-(2,5-Dimethylphenyl)pyridazin-3-yl]pyrrolidin-3-ol
Quinoxaline Analog: 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one
- Structure: Pyridine replaced with quinoxaline; hydroxyl group replaced with a lactam (2-one).
- Impact: The lactam reduces hydrogen-bonding capacity but improves stability. Quinoxaline’s aromaticity may enhance intercalation with DNA or enzymes .
- Applications : Antimicrobial activity reported .
Comparative Analysis Table
Key Research Findings
- Substituent Position Matters: In organophosphorus antidotes, a methyl group at the 6-position of pyridine (vs. 2-position) increased resurrection activity by ~10% .
- Heterocycle Choice Dictates Function : Pyrimidine and pyridazine analogs show divergent applications (antiviral vs. CNS) due to electronic and steric differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
